An In-depth Technical Guide to the Mechanism of Action of ODM-203
An In-depth Technical Guide to the Mechanism of Action of ODM-203
For Researchers, Scientists, and Drug Development Professionals
Introduction: ODM-203 is a novel, orally available small molecule inhibitor targeting both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs) with high affinity and balanced potency.[1][2][3] Alterations in FGFR signaling and upregulation of VEGFR pathways are common drivers of tumor growth, proliferation, and angiogenesis.[1][3] ODM-203's dual inhibitory action presents a promising therapeutic strategy to simultaneously block these key oncogenic pathways, potentially overcoming resistance mechanisms associated with single-pathway inhibition.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of ODM-203, detailing its biochemical and cellular activities, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action
ODM-203 is a potent and selective inhibitor of the FGFR and VEGFR families of receptor tyrosine kinases.[1][2] It exerts its therapeutic effects by competing with ATP for the kinase domain of these receptors, thereby blocking downstream signaling cascades that are crucial for tumor cell proliferation and angiogenesis.
Dual Inhibition of FGFR and VEGFR Signaling Pathways
ODM-203 demonstrates equipotent inhibitory activity against multiple members of the FGFR (FGFR1, FGFR2, FGFR3, FGFR4) and VEGFR (VEGFR1, VEGFR2, VEGFR3) families in the low nanomolar range.[1][2]
FGFR Signaling Pathway: The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This leads to the recruitment and phosphorylation of downstream signaling proteins, primarily Fibroblast Growth Factor Receptor Substrate 2 (FRS2). Phosphorylated FRS2 acts as a docking site for other adaptor proteins, activating major signaling cascades including the RAS-MAPK and PI3K-AKT pathways, which in turn promote cell proliferation, survival, and differentiation. ODM-203 blocks the initial autophosphorylation of FGFRs, thereby inhibiting the entire downstream signaling cascade.
VEGFR Signaling Pathway: Vascular endothelial growth factors (VEGFs) are key regulators of angiogenesis. Their binding to VEGFRs on endothelial cells initiates receptor dimerization and autophosphorylation, leading to the activation of several downstream pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways. These pathways stimulate endothelial cell proliferation, migration, and survival, as well as vascular permeability, all of which are essential for the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR phosphorylation, ODM-203 effectively abrogates these pro-angiogenic signals.
Quantitative Data Summary
The inhibitory activity of ODM-203 has been quantified through various biochemical and cellular assays. The following tables summarize the key findings.
Table 1: Biochemical Inhibitory Activity of ODM-203 against FGFR and VEGFR Kinases
| Target Kinase | IC50 (nM) |
| FGFR1 | 11 |
| FGFR2 | 16 |
| FGFR3 | 6 |
| FGFR4 | 35 |
| VEGFR1 | 26 |
| VEGFR2 | 9 |
| VEGFR3 | 5 |
| Data from radiometric kinase assays with recombinant proteins.[1][2] |
Table 2: Cellular Inhibitory Activity of ODM-203
| Assay | Cell Line | Target Pathway | IC50 (nM) |
| Cell Proliferation | H1581 (FGFR1 amplified) | FGFR | 104 |
| Cell Proliferation | SNU16 (FGFR2 amplified) | FGFR | 132 |
| Cell Proliferation | RT4 (FGFR3 mutated) | FGFR | 192 |
| Endothelial Tube Formation | HUVEC | VEGFR | 33 |
| Data from in vitro cellular assays.[1][4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Assays
Objective: To determine the 50% inhibitory concentration (IC50) of ODM-203 against recombinant FGFR and VEGFR kinases.
Methodology: Standard radiometric kinase assays were performed.[2]
-
Reaction Mixture Preparation: Specific kinase/substrate pairs along with required cofactors were prepared in a standard reaction buffer containing 20 mmol/L HEPES (pH 7.5), 10 mmol/L MgCl2 (or 2 mmol/L MnCl2 if applicable), 1 mmol/L EGTA, 0.02% Brij 35, 0.02 mg/mL BSA, 0.1 mmol/L Na3VO4, 2 mmol/L DTT, and 1% DMSO.[2]
-
Compound Addition: ODM-203 was added in a 10-dose concentration series starting at 1 µmol/L.
-
Reaction Initiation: The kinase reaction was initiated by the addition of a mix of ATP (final concentration of 10 µmol/L) and 33P-ATP.[2]
-
Incubation: The reaction mixtures were incubated for a specified period at room temperature.
-
Termination and Measurement: The reaction was terminated, and the incorporation of 33P into the substrate was measured using a suitable counter.
-
Data Analysis: Kinase activity was expressed as the percentage of remaining activity in the presence of the compound compared to a vehicle (DMSO) control. IC50 values were calculated using a sigmoidal dose-response model with software such as Prism (GraphPad).[2]
Cell Viability Assays
Objective: To assess the effect of ODM-203 on the proliferation of FGFR-dependent cancer cell lines.
Methodology: Cell proliferation was measured using the WST-1 Cell Proliferation Assay.[1]
-
Cell Seeding: H1581, SNU16, and RT4 cells were seeded at an optimized density in 96-well plates in their respective recommended growth media.[1]
-
Cell Attachment: The cells were allowed to attach overnight.[1]
-
Compound Treatment: Cells were treated with an eight-dose concentration series of ODM-203 (up to 3 µmol/L) for 96 hours. A DMSO control (0.5%) was used to represent maximum proliferation, and 300 nmol/L PD173074 was used as a positive control for full FGFR inhibition.[1]
-
WST-1 Reagent Addition: After the incubation period, WST-1 reagent was added to each well.
-
Incubation and Measurement: The plates were incubated for a specified time, and the absorbance was measured using a microplate reader.[1]
-
Data Analysis: The average absorbance of the positive control was subtracted from all other values. Inhibition of proliferation was expressed as a percentage of the DMSO control. IC50 values were calculated using a sigmoidal dose-response model with software like XLFit4.[1]
Cell-Based Angiogenesis (HUVEC Tube Formation) Assay
Objective: To evaluate the inhibitory effect of ODM-203 on VEGF-induced endothelial cell tube formation.
Methodology: A GFP-AngioKit Cell Player kinetic co-culture model of angiogenesis was used.[1]
-
Co-culture Seeding: GFP-labeled Human Umbilical Vein Endothelial Cells (HUVECs) were co-cultured with human dermal fibroblasts in 96-well plates for 2 days.[1]
-
Compound and VEGF Addition: On day 2, an eight-point concentration series of ODM-203 was added to the wells in the presence of 4 ng/mL VEGF.[1]
-
Kinetic Imaging: Vascular tube formation was monitored kinetically using an IncuCyte-FLR live-cell imaging system.[1]
-
Data Analysis: The extent of tube formation was quantified over time, and the IC50 value for the inhibition of tube formation was determined.
Subcutaneous Xenograft Models
Objective: To assess the in vivo anti-tumor activity of ODM-203 in FGFR-dependent and angiogenic tumor models.
Methodology:
-
Tumor Cell Implantation: Athymic nude mice were subcutaneously inoculated with FGFR-dependent tumor cells (e.g., RT4 or SNU16).
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Administration: Mice were randomized into treatment and vehicle control groups. ODM-203 was administered orally, once daily, at specified doses (e.g., 20 and 40 mg/kg).[5]
-
Tumor Volume Measurement: Tumor volumes were measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study was terminated after a predefined period (e.g., 21 days) or when tumors in the control group reached a certain size.[5]
-
Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Impact on the Tumor Microenvironment
Beyond its direct effects on tumor cells and angiogenesis, ODM-203 has been shown to modulate the tumor immune microenvironment. In a syngeneic kidney capsule model, ODM-203 treatment led to a marked decrease in the expression of the immune checkpoint proteins PD-1 and PD-L1 on CD8+ T cells and NK cells.[4] This was accompanied by an increased activation of CD8+ T cells, suggesting that ODM-203 may also exert an immunomodulatory effect, potentially enhancing anti-tumor immunity.[4]
Conclusion
ODM-203 is a potent, selective, and orally bioavailable dual inhibitor of the FGFR and VEGFR tyrosine kinase families. Its mechanism of action involves the direct inhibition of receptor autophosphorylation, leading to the blockade of downstream signaling pathways crucial for tumor cell proliferation and angiogenesis. Furthermore, preclinical evidence suggests that ODM-203 may also modulate the tumor immune microenvironment, contributing to its overall anti-tumor efficacy. The data presented in this guide underscore the potential of ODM-203 as a promising therapeutic agent for cancers driven by aberrant FGFR and/or VEGFR signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. watermark02.silverchair.com [watermark02.silverchair.com]
- 3. ODM-203, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijbs.com [ijbs.com]
